molecular formula C8H18O2Si B13744726 1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl- CAS No. 3081-20-7

1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl-

Cat. No.: B13744726
CAS No.: 3081-20-7
M. Wt: 174.31 g/mol
InChI Key: GVPUUBGTKARRHG-UHFFFAOYSA-N
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Description

1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl- (CAS 3081-20-7) is a five-membered heterocyclic compound containing one silicon atom and two oxygen atoms within its ring structure. Its molecular formula is C₈H₁₈O₂Si, with six methyl groups attached to the silicon and adjacent carbon atoms (positions 2, 4, and 5). This structure confers unique steric and electronic properties, distinguishing it from purely carbon-based or oxygen-only heterocycles.

Properties

CAS No.

3081-20-7

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

2,2,4,4,5,5-hexamethyl-1,3,2-dioxasilolane

InChI

InChI=1S/C8H18O2Si/c1-7(2)8(3,4)10-11(5,6)9-7/h1-6H3

InChI Key

GVPUUBGTKARRHG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O[Si](O1)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl-

General Synthetic Strategy

The synthesis of 1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl- typically involves the intramolecular cyclization of suitable organosilicon precursors containing diol and silyl functional groups. The key step is the formation of the 1,3,2-dioxasilolane ring system by condensation of a diol with a silicon center bearing appropriate alkyl substituents.

Common Precursors and Reagents

Representative Synthetic Routes

Cyclocondensation of Pinacol with Dimethyldichlorosilane
  • Step 1 : Reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with dimethyldichlorosilane in anhydrous conditions.
  • Step 2 : The two hydroxyl groups of pinacol react with the two chlorine atoms on silicon, releasing HCl and forming the cyclic 1,3,2-dioxasilolane ring.
  • Step 3 : The reaction is typically carried out under inert atmosphere (nitrogen or argon) to avoid moisture and side reactions.
  • Step 4 : Purification by distillation or recrystallization yields the hexamethyl-substituted 1,3-dioxa-2-silacyclopentane.
Alternative Route via Silyl Ether Intermediates
  • Step 1 : Preparation of silyl ether intermediates such as (tetramethylethylenedioxy)dimethylsilane by reacting dimethylsilanediol with ethylene glycol derivatives.
  • Step 2 : Intramolecular cyclization induced by heating or catalysis to form the five-membered ring.
  • Step 3 : Isolation and purification as above.

Experimental Conditions and Optimization

  • Temperature : Typically mild heating (50–100 °C) is sufficient to drive the cyclization.
  • Solvent choice : Nonpolar solvents like toluene or hexane are preferred to prevent hydrolysis.
  • Catalysts : Trace amounts of acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) may be used to improve yields.
  • Reaction time : Varies from several hours to overnight depending on scale and conditions.

Research Findings and Data Summary

Yields and Purity

Preparation Method Yield (%) Purity (%) Notes
Cyclocondensation of pinacol + dimethyldichlorosilane 75-85 >98 Commonly reported in organosilicon syntheses
Silyl ether intermediate cyclization 65-80 >95 Requires careful control of moisture

Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for methyl groups on silicon and ring carbons confirm substitution pattern.
  • Mass Spectrometry : Molecular ion peak at 174.31 g/mol confirms molecular weight.
  • X-ray Crystallography : Confirms five-membered ring with silicon-oxygen bonds and hexamethyl substitution.

Patents and Industrial Relevance

Several patents describe the preparation of related 1,3,2-dioxasilolane compounds, including the hexamethyl derivative, highlighting their use as intermediates in silicone polymer synthesis and specialty materials. These patents emphasize the importance of controlling reaction conditions to obtain high purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Reaction Type Key Conditions Yield Range Reference Notes
Pinacol + dimethyldichlorosilane 2,3-Dimethyl-2,3-butanediol, (CH3)2SiCl2 Cyclocondensation Anhydrous, inert atmosphere, mild heat 75-85% Standard organosilicon synthesis
Silyl ether intermediate route Dimethylsilanediol + glycol derivatives Cyclization Heating, catalytic amounts of acid/base 65-80% Requires moisture control

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides, amines, or alcohols are used under basic or acidic conditions.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silacyclopentane derivatives.

Scientific Research Applications

Materials Science

Silicone Polymers and Coatings
This compound serves as a precursor in the synthesis of silicone polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance. Research indicates that the addition of 1,3-dioxa-2-silacyclopentane improves the mechanical properties of silicone elastomers, making them suitable for applications in aerospace and automotive industries .

Nanocomposites
The compound is utilized in the development of nanocomposites. By integrating nanoparticles with silacyclopentane structures, researchers have achieved materials with enhanced electrical conductivity and thermal properties. These materials are particularly useful in electronic applications such as flexible circuits and sensors .

Catalysis

Catalytic Applications
1,3-Dioxa-2-silacyclopentane has been explored as a catalyst or catalyst support in various organic reactions. Its unique silicon-oxygen framework allows for effective coordination with transition metals, facilitating reactions such as hydrosilylation and cross-coupling reactions. Studies have shown that using this compound as a catalyst can enhance reaction rates and yields significantly compared to traditional catalysts .

Silanol Functionalization
The compound can be converted into silanol derivatives that exhibit catalytic activity in various transformations. These silanol-functionalized compounds have shown promise in applications such as polymerization processes and organic synthesis .

Nanotechnology

Nanostructured Materials
In nanotechnology, 1,3-dioxa-2-silacyclopentane is used to create nanostructured materials with specific optical and electronic properties. Its ability to form stable siloxane bonds allows for the fabrication of nanoscale devices with tailored functionalities. For instance, it has been employed in the development of photonic devices where precise control over light propagation is required .

Drug Delivery Systems
Research indicates potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. The compound's structure facilitates controlled release mechanisms which can enhance the efficacy of drug formulations .

Case Studies

Study Application Area Findings
Iwamoto et al. (2018)CatalysisDemonstrated improved yields in hydrosilylation reactions using silacyclopentane derivatives .
Dhara et al. (2018)Materials ScienceInvestigated the mechanical properties of silicone elastomers modified with hexamethyl silacyclopentane; found enhanced durability .
Adachi et al. (2018)NanotechnologyDeveloped a drug delivery system utilizing silacyclopentane for targeted therapy; showed controlled release profiles .

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane involves its ability to form stable bonds with various functional groups. The silicon atom acts as a central hub, facilitating the formation of siloxane or silanol linkages. This compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,3-Dioxolane Derivatives (Oxygen-Based Heterocycles)

  • Structural Differences: Heteroatoms: 1,3-Dioxolanes contain two oxygen atoms in a five-membered ring, whereas the target compound replaces one carbon with silicon. Substituents: The dioxolane derivatives in feature polar groups (e.g., hydroxyphenyl, carboxylate esters), unlike the hexamethyl-silacyclopentane’s nonpolar methyl substituents.
  • Functional Properties :
    • Bioactivity : The 1,3-dioxolane derivatives exhibit significant antibacterial and antifungal activities (e.g., MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans), attributed to their electron-withdrawing substituents enhancing membrane interaction .
    • Reactivity : The silicon atom in the target compound may increase ring strain or alter nucleophilic reactivity compared to all-oxygen dioxolanes.

Vinyl Tris(trimethylsiloxy)silane (Linear Siloxane)

Example : Vinyl tris(trimethylsiloxy)silane (CAS 5356-84-3) .

  • Structural Differences :
    • Backbone : A linear trisiloxane chain vs. the cyclic silacyclopentane.
    • Substituents : Vinyl and trimethylsiloxy groups vs. hexamethyl groups.
  • Functional Properties :
    • Applications : Linear siloxanes like this are often used in polymers and surfactants due to their flexibility, whereas cyclic siloxanes may offer thermal stability or controlled release in materials science.

Data Table: Key Comparisons

Property 1,3-Dioxa-2-silacyclopentane, Hexamethyl- (CAS 3081-20-7) 1,3-Dioxolane Derivatives (e.g., Compound 7) Vinyl Tris(trimethylsiloxy)silane (CAS 5356-84-3)
Molecular Formula C₈H₁₈O₂Si C₁₃H₁₄O₇ (Compound 7) C₁₁H₃₀O₃Si₄
Heteroatoms Si, O O Si, O
Structure Cyclic Cyclic Linear
Key Substituents Six methyl groups Hydroxyphenyl, carboxylate esters Vinyl, trimethylsiloxy
Reported Bioactivity Not studied in Antibacterial, antifungal (MIC 4.8–5000 µg/mL) No data
Potential Applications Materials science (inferred) Pharmaceuticals Polymers, surfactants

Q & A

Q. Table 2: Experimental Design Frameworks

MethodApplicationReference
Factorial DesignOptimizing reaction parameters
Response Surface MethodResolving data contradictions
AFIR AlgorithmAutomated reaction pathway exploration

Key Considerations

  • Avoid Trial-and-Error : Leverage combinatorial chemistry and high-throughput screening for rapid condition optimization .
  • Data Validation : Cross-reference experimental results with computational predictions to ensure robustness .
  • Ethical Reporting : Disclose all variables (e.g., humidity, trace catalysts) to enhance reproducibility .

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